MK-521 (dihydrate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-521 (dihydrate) involves the reaction of a specific amino acid derivative with a carboxylic acid derivative under controlled conditions . The reaction typically requires the use of a coupling agent to facilitate the formation of the peptide bond . The final product is then purified through crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of MK-521 (dihydrate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
MK-521 (dihydrate) primarily undergoes hydrolysis and oxidation reactions . It is stable under acidic conditions but can hydrolyze under basic conditions . The compound is also susceptible to oxidation, especially in the presence of strong oxidizing agents .
Common Reagents and Conditions
Hydrolysis: Basic conditions (e.g., sodium hydroxide) can lead to the hydrolysis of MK-521 (dihydrate).
Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize the compound.
Major Products Formed
Scientific Research Applications
MK-521 (dihydrate) has a wide range of scientific research applications:
Mechanism of Action
MK-521 (dihydrate) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure . By inhibiting ACE, MK-521 (dihydrate) reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The compound also reduces the secretion of aldosterone, which further contributes to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: A structural homologue of MK-521 (dihydrate) with similar ACE inhibitory activity.
Ramipril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Captopril: An older ACE inhibitor with a shorter duration of action compared to MK-521 (dihydrate).
Uniqueness
MK-521 (dihydrate) is unique due to its long duration of action and high oral bioavailability . Unlike some other ACE inhibitors, it does not require metabolic activation, which contributes to its consistent therapeutic effects .
Properties
Molecular Formula |
C21H33N3O6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C21H31N3O5.H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);1H2 |
InChI Key |
BAVDEDVBIHTHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O |
Origin of Product |
United States |
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